molecular formula C14H15ClFNO2 B2747813 Methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287260-38-0

Methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate

Cat. No. B2747813
CAS RN: 2287260-38-0
M. Wt: 283.73
InChI Key: CPTIVEJJGAWDLC-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. It has been shown to have an affinity for certain receptors, including the serotonin transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have a high affinity for certain receptors, which makes it useful for studying the mechanisms of neurotransmitter activity in the brain.
However, there are also limitations to the use of this compound in lab experiments. It has not yet been extensively studied in humans, and its long-term effects are not fully understood. Additionally, its effects may vary depending on the dose and route of administration.

Future Directions

There are several future directions for research involving methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate. One area of research could focus on its potential as a treatment for neurological disorders such as depression and anxiety. Another area of research could involve studying its mechanism of action in more detail, including its effects on different neurotransmitter systems in the brain.
Other potential future directions could include investigating the long-term effects of this compound, exploring its potential as a tool for studying the brain, and developing new synthesis methods to improve its purity and yield.
Conclusion
This compound is a promising compound with potential applications in scientific research. It has been shown to have an affinity for certain receptors in the brain and has demonstrated anxiolytic and antidepressant effects in animal models. While there are limitations to its use in lab experiments, there are also many potential future directions for research that could lead to new discoveries in the field of neuroscience.

Synthesis Methods

Methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate can be synthesized using a variety of methods, including the reaction of 2-chloro-3-fluorobenzoyl chloride with bicyclo[1.1.1]pentane-1-carboxylic acid followed by reaction with methylamine. Other methods involve the use of different reagents and solvents to achieve the desired product.

Scientific Research Applications

Methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for certain receptors in the brain, which may have implications for the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO2/c1-19-12(18)11(17)14-5-13(6-14,7-14)8-3-2-4-9(16)10(8)15/h2-4,11H,5-7,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTIVEJJGAWDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC(C1)(C2)C3=C(C(=CC=C3)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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